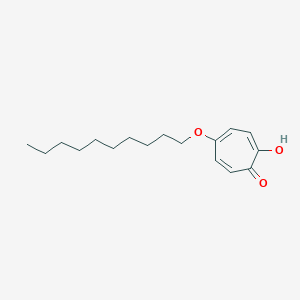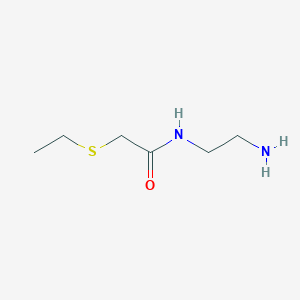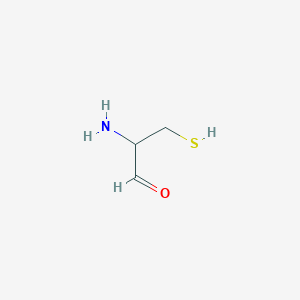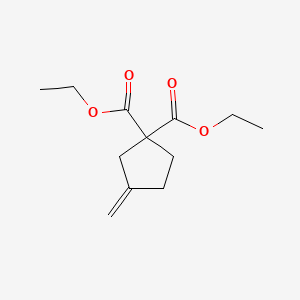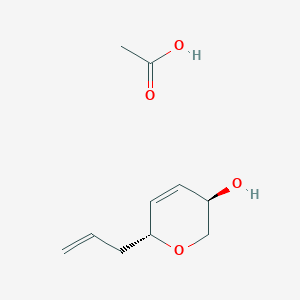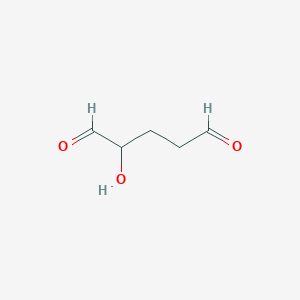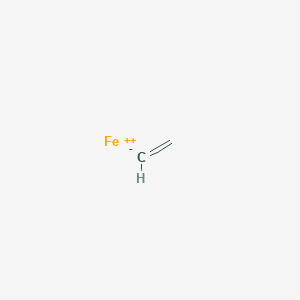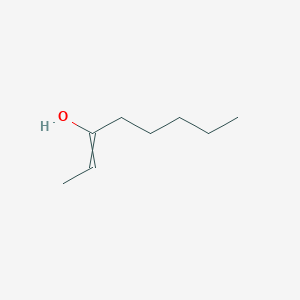
2-Octen-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octen-3-ol is an organic compound with the molecular formula C8H16O. It is a secondary alcohol and an unsaturated compound, characterized by the presence of a double bond between the second and third carbon atoms. This compound is known for its distinctive odor and is often found in various natural sources, including plants and fungi.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Octen-3-ol can be synthesized through several methods. One common synthetic route involves the reduction of 2-octen-3-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of 2-octenal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction is efficient and yields high purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Octen-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-octen-3-one using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 2-octanol using reducing agents such as NaBH4 or LiAlH4.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 2-Octen-3-one.
Reduction: 2-Octanol.
Substitution: 2-Octen-3-yl chloride.
Wissenschaftliche Forschungsanwendungen
2-Octen-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in plant and fungal metabolism. It is also investigated for its antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: this compound is used in the fragrance and flavor industry due to its pleasant odor. It is also employed in the production of insect attractants and repellents.
Wirkmechanismus
The mechanism of action of 2-Octen-3-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing cellular processes such as gene expression and enzyme activity. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membranes and interfere with metabolic pathways in microorganisms.
Vergleich Mit ähnlichen Verbindungen
2-Octen-3-ol can be compared with other similar compounds, such as:
1-Octen-3-ol:
2-Octen-1-ol: This compound has the hydroxyl group at the first carbon instead of the third.
3-Octen-2-ol: The double bond is between the third and fourth carbon atoms, and the hydroxyl group is at the second carbon.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
188953-20-0 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
oct-2-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,9H,3,5-7H2,1-2H3 |
InChI-Schlüssel |
UIRVMCAAPSEQTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


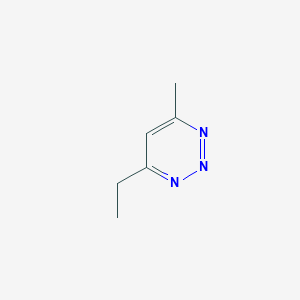
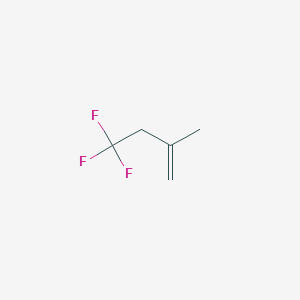
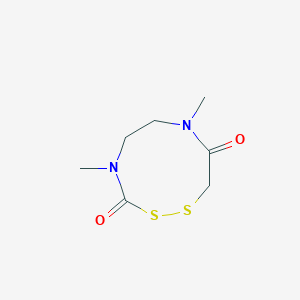
![N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine](/img/structure/B14267479.png)

![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)
